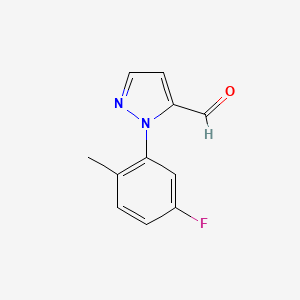
1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as an aldehyde group on the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the fluorine and methyl groups: This step involves the selective fluorination and methylation of the phenyl ring, which can be accomplished using reagents such as fluorine gas or methyl iodide.
Formylation of the pyrazole ring: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent like DMF and POCl₃.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or an organolithium compound.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group on the pyrazole ring.
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid: Where the aldehyde group is replaced by a carboxylic acid group.
1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-methanol: Where the aldehyde group is reduced to a primary alcohol.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
2-(5-fluoro-2-methylphenyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-2-3-9(12)6-11(8)14-10(7-15)4-5-13-14/h2-7H,1H3 |
InChI-Schlüssel |
OUTWUBRHLVBDCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)N2C(=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
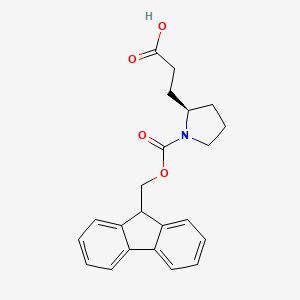

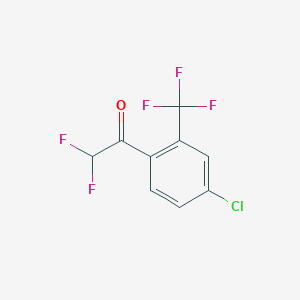
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
![[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
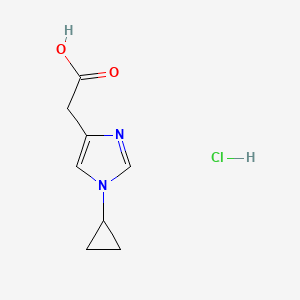
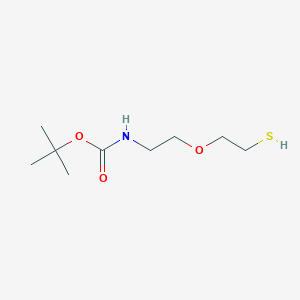
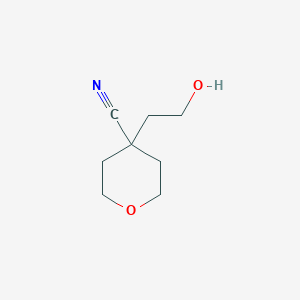
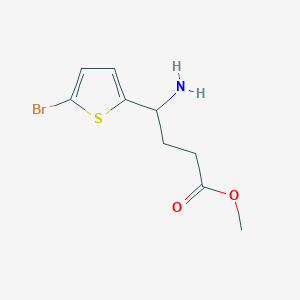
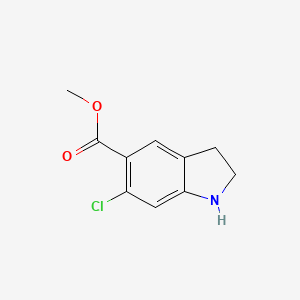
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)

